REACTION_SMILES
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[Br:1][c:2]1[cH:3][o:4][c:5]2[c:6]1[c:7]([Cl:11])[n:8][cH:9][cH:10]2.[CH3:13][CH2:14][O:15][C:16](=[O:17])[CH3:18].[NH3:12].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[Br:1][c:2]1[cH:3][o:4][c:5]2[c:6]1[c:7]([NH2:12])[n:8][cH:9][cH:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2occ(Br)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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Nc1nccc2occ(Br)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |